1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOCCKDVSPHWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as 1-(1-isopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H15N3O. The compound features a triazole ring, which is known for its role in various biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 1-(1-isopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol |
| CAS Number | 1510879-45-4 |
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl azide with appropriate aldehydes or ketones under controlled conditions. Various methods have been reported in literature for the synthesis of triazole derivatives, emphasizing the versatility of this compound in medicinal chemistry .
Biological Activity
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound include:
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have shown that this compound exhibits significant antifungal activity against various strains of fungi. The mechanism often involves inhibition of ergosterol biosynthesis .
Antibacterial Activity
The compound has also been evaluated for its antibacterial effects. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications to the triazole ring can enhance antibacterial potency .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. The compound has shown potential in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
Study 1: Antifungal Efficacy
A study conducted by MDPI evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that compounds similar to this compound demonstrated effective inhibition at low concentrations .
Study 2: Antibacterial Activity
In another study published in the Journal of Medicinal Chemistry, researchers assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant bactericidal activity with minimal inhibitory concentrations comparable to established antibiotics .
Study 3: Anticancer Activity
A recent investigation highlighted the anticancer effects of triazole derivatives on breast cancer cell lines. The study found that treatment with 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4 yl]ethan - 1 - ol led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in water |
| LogP | Not specified |
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Triazole derivatives have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis.
Agricultural Chemistry
In agriculture, triazole compounds are widely used as fungicides. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: Fungicidal Properties
Research conducted by agricultural scientists revealed that 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol effectively reduced the incidence of fungal diseases in crops. For instance, it was tested against Botrytis cinerea, a common pathogen in grapes, showing a significant reduction in disease severity.
Materials Science
The compound is also being explored for its role in developing new materials with enhanced properties. Its ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology.
Case Study: Coordination Chemistry
A recent study highlighted the synthesis of metal complexes using this compound as a ligand. These complexes demonstrated improved catalytic activity in organic transformations compared to traditional catalysts.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives are highly tunable; substituents at the 1- and 4-positions critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Comparison of Selected Triazole Derivatives
Key Observations :
- Electron-Donating vs.
- Hydroxyl Positioning: The ethanol group at the 4-position enhances hydrophilicity relative to acetyl () or phenyl () substituents, suggesting improved aqueous solubility.
Insights :
- Excess alkyne (50% molar excess) in improved yields to >90%, a strategy applicable to the target compound.
- Longer reaction times (5–6 hours) may be required for hydroxyl-bearing derivatives (e.g., ), aligning with the target’s ethanol group synthesis.
Analysis :
- The ethanol group in the target compound could facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to hydroxymethyl derivatives in .
- Quinoxaline-triazole hybrids () demonstrate that triazole-electron-deficient aromatic systems enhance anticancer activity, suggesting that the target’s isopropyl group might be modified for similar efficacy.
Physicochemical Properties
- Solubility: The ethanol substituent likely increases water solubility compared to aryl- or alkyl-substituted triazoles (e.g., ).
- Thermal Stability : Isopropyl groups may enhance thermal stability relative to benzyl substituents () due to reduced π-system conjugation.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how is its structural integrity validated?
Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. This involves reacting a propargyl alcohol derivative with an azide precursor (e.g., 1-azidopropane) under catalytic Cu(I) conditions . Post-synthesis, structural validation employs:
- 1H/13C NMR : To confirm the triazole ring formation (characteristic peaks at δ ~7.5–8.5 ppm for triazole protons) and the propan-2-yl substituent.
- Mass spectrometry (MS) : For molecular ion confirmation.
- X-ray crystallography (if crystalline): Refinement using programs like SHELXL ensures precise bond-length and angle measurements .
Basic: What in vitro biological screening assays have been applied to evaluate the pharmacological potential of this compound?
Answer:
Reported assays include:
- Antifungal activity : Tested against Colletotrichum gloeosporioides using agar dilution methods, with MIC values compared to commercial fungicides like tebuconazole .
- Cytotoxicity screening : Evaluated against human cancer cell lines (e.g., A549, HeLa, MCF-7) via MTT assays. IC50 values are benchmarked against standards like doxorubicin .
- Enzyme inhibition : For example, tyrosinase inhibition kinetics (competitive/non-competitive) using spectrophotometric assays .
Advanced: How do structural modifications to the triazole ring or propan-2-yl substituent influence biological activity?
Answer:
Key structure-activity relationship (SAR) findings:
- Propan-2-yl group : Enhances lipophilicity, improving membrane permeability. Derivatives with bulkier substituents (e.g., benzyl) show reduced antifungal activity due to steric hindrance .
- Triazole ring : Acts as a hydrogen-bond acceptor. Substitution at the 4-position (e.g., hydroxamic acid appendages) enhances histone deacetylase (HDAC) inhibition, with IC50 values in the low micromolar range .
- Hybrid derivatives : Conjugation with quinoxaline or pyrazolidine moieties improves anticancer activity by targeting EGFR or topoisomerase II .
Table 1: Impact of Substituents on Biological Activity
| Substituent | Target Activity | IC50/MIC Value | Reference |
|---|---|---|---|
| Propan-2-yl | Antifungal | MIC = 12.5 μM | |
| Quinoxaline-triazole | Anticancer (HeLa) | IC50 = 3.20 ± 1.32 μM | |
| Hydroxamic acid | HDAC2 inhibition | IC50 = 1.8 μM |
Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed using SHELX software?
Answer:
Challenges include:
- Disorder in the propan-2-yl group : Resolved via TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic thermal motion .
- Twinned crystals : SHELXL’s TWIN/BASF commands are used to refine twinning parameters, ensuring accurate electron density maps .
- Hydrogen bonding networks : SHELXPRO aids in visualizing interactions critical for stability (e.g., O–H···N triazole bonds) .
Advanced: How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific targets?
Answer:
- Docking studies : Predict binding modes to targets like EGFR (PDB: 4HJO) or tyrosinase . For example, triazole-linked quinoxaline derivatives show strong π-π stacking with EGFR’s hydrophobic pocket .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
- QSAR models : Correlate electronic descriptors (e.g., Hammett constants) with antifungal activity to design analogs with enhanced potency .
Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?
Answer:
- FTIR : Confirms alcohol (–OH stretch ~3200–3600 cm⁻¹) and triazole (C–N stretch ~1450–1600 cm⁻¹) functional groups.
- 2D NMR (HSQC, HMBC) : Resolves connectivity between the triazole ring and propan-2-yl group .
- X-ray photoelectron spectroscopy (XPS) : Validates nitrogen content in the triazole core .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect its applicability in biological assays?
Answer:
- pH stability : The alcohol group may undergo oxidation under acidic conditions, requiring storage in neutral buffers.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, suggesting suitability for high-temperature reactions .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation, necessitating amber vial storage .
Basic: What synthetic strategies are employed to scale up production without compromising purity?
Answer:
- Flow chemistry : Enhances reproducibility of CuAAC reactions by optimizing residence time and catalyst loading .
- Column chromatography : Silica gel purification removes Cu(I) residues, with purity confirmed by HPLC (≥95% area) .
- Recrystallization : Ethanol/water mixtures yield high-priority crystals for X-ray studies .
Advanced: What mechanistic insights explain its role in inhibiting enzymes like tyrosinase or HDACs?
Answer:
- Tyrosinase inhibition : Competitive binding at the enzyme’s active site, disrupting substrate (L-DOPA) coordination via triazole-metal interactions .
- HDAC inhibition : The hydroxamate group chelates Zn²⁺ in the catalytic pocket, while the triazole core stabilizes hydrophobic interactions with adjacent residues .
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structural validation : Reconfirm compound identity via NMR and MS when discrepancies arise .
- Meta-analysis : Cross-reference IC50 values with structural analogs to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
